Euphorbiasteroid

Description

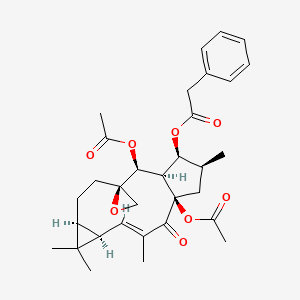

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGDWRYYHQOQOJ-XXMLZKCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Structure Elucidation of Euphorbiasteroid

Abstract

Euphorbiasteroid, a prominent member of the lathyrane-type diterpenoids, has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-tumor, anti-inflammatory, and multi-drug resistance reversal properties.[1][2][3] This technical guide provides a comprehensive walkthrough of the methodologies employed in the isolation and complete structure elucidation of this complex natural product from its primary source, Euphorbia lathyris.[2][4] By delving into the causality behind experimental choices, this document serves as a practical resource for researchers in natural product chemistry, pharmacology, and drug development. The guide outlines a systematic approach, from the initial extraction of plant material to the final confirmation of the intricate tricyclic structure of this compound through advanced spectroscopic techniques.

Introduction: The Significance of this compound

The genus Euphorbia is a prolific source of structurally diverse and biologically active diterpenoids.[5][6] Among these, the lathyrane-type diterpenoids are characterized by a unique and highly oxygenated tricyclic skeleton composed of fused five-, eleven-, and three-membered rings.[1] this compound (also known as Euphorbia Factor L1) stands out as a representative of this class, not only for its challenging molecular architecture but also for its promising pharmacological profile.[2][7] Its potential to modulate key cellular pathways makes it a valuable lead compound for therapeutic development.[4][8] This guide aims to provide a detailed, experience-driven protocol for its isolation and structural characterization, emphasizing the logic behind each step.

Isolation Strategy: A Multi-step Chromatographic Approach

The isolation of this compound from its natural source, typically the seeds of Euphorbia lathyris, is a multi-stage process designed to systematically remove interfering compounds and enrich the target molecule.[9] The general workflow is predicated on the principles of differential solubility and polarity.

Caption: A generalized workflow for the isolation of this compound.

Extraction and Preliminary Fractionation

The initial step involves the exhaustive extraction of the dried and powdered plant material.

Protocol 1: Extraction and Partitioning

-

Maceration: The powdered seeds of Euphorbia lathyris are macerated at room temperature with a polar solvent like methanol or ethanol. This choice is based on the polarity of lathyrane diterpenoids, which are often polyoxygenated.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The methanolic phase, now enriched with diterpenoids, is carried forward.[10]

Chromatographic Purification

A series of chromatographic techniques are employed to isolate this compound from the complex mixture of co-extracted metabolites.

Protocol 2: Multi-step Chromatography

-

Silica Gel Column Chromatography (CC): The enriched extract is adsorbed onto silica gel and subjected to column chromatography. A gradient elution system, typically starting with a non-polar solvent and gradually increasing polarity (e.g., n-hexane-ethyl acetate gradient), is used.[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing spots with similar Rf values to known lathyrane standards are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified using preparative HPLC. Both normal-phase and reversed-phase columns can be effective.[11] A reversed-phase C18 column with a mobile phase like methanol-water or acetonitrile-water is a common choice, offering high resolution to separate structurally similar diterpenoids.

| Chromatography Stage | Stationary Phase | Typical Mobile Phase System | Purpose |

| Initial CC | Silica Gel | n-Hexane-Ethyl Acetate (gradient) | Initial fractionation based on polarity |

| Preparative HPLC | Reversed-Phase (C18) | Methanol/Water or Acetonitrile/Water | High-resolution purification of target compound |

Structure Elucidation: A Spectroscopic Toolkit

The determination of this compound's complex structure relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula. This compound typically shows a protonated molecular ion [M+H]⁺, from which its exact mass can be determined, allowing for the calculation of its elemental composition (C₃₂H₄₀O₈).[12][13] Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, such as the loss of acetic acid and phenylacetic acid moieties, providing initial clues about the ester functionalities present in the molecule.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for complex natural products like this compound. A suite of 1D and 2D NMR experiments are required to piece together the molecular puzzle.

Caption: The logical flow of NMR experiments for structure elucidation.

Key NMR Data Interpretation:

-

¹H and ¹³C NMR: These 1D spectra provide the initial count of protons and carbons and their chemical environments. The ¹³C NMR spectrum for this compound will show 32 distinct carbon signals.[12]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for assembling the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away, connecting the fragments identified by COSY.[10] For this compound, key HMBC correlations would link the ester groups to the tricyclic core.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.[14]

X-ray Crystallography

When a suitable single crystal of the isolated compound can be obtained, single-crystal X-ray diffraction provides the most definitive evidence for both the constitution and the absolute configuration of the molecule.[10][13][14]

Summary of Spectroscopic Data for this compound

| Technique | Information Obtained | Example Data for this compound (C₃₂H₄₀O₈) |

| HRESIMS | Molecular Formula | [M+H]⁺ at m/z 553.2809 (calc. for C₃₂H₄₁O₈⁺, 553.2801)[12] |

| ¹H NMR | Proton chemical shifts, multiplicities, coupling constants | Signals for methyl groups, olefinic protons, oxymethine protons, and aromatic protons from the phenylacetyl group.[12] |

| ¹³C NMR | Carbon chemical shifts | 32 carbon signals including carbonyls (esters, ketone), olefinic carbons, oxygenated carbons, and aliphatic carbons.[12] |

| HMBC | Long-range ¹H-¹³C correlations | Correlations from protons on the diterpenoid core to the carbonyl carbons of the acetate and phenylacetate groups.[10] |

| NOESY | Through-space ¹H-¹H correlations | Correlations revealing the relative stereochemistry of the chiral centers in the tricyclic system.[10] |

Conclusion

The isolation and structure elucidation of this compound is a challenging yet rewarding endeavor that exemplifies the core principles of modern natural product chemistry. A systematic approach combining classical chromatographic techniques with advanced spectroscopic methods is paramount to successfully obtaining the pure compound and definitively establishing its complex three-dimensional structure. The detailed protocols and rationale presented in this guide offer a robust framework for researchers aiming to explore the rich chemical diversity of the Euphorbia genus and harness the therapeutic potential of its constituents.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a component of Euphorbia lathyris L., inhibits adipogenesis of 3T3-L1 cells via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 11. scispace.com [scispace.com]

- 12. Comprehensive Metabolic Profiling of this compound in Rats by Integrating UPLC-Q/TOF-MS and NMR as Well as Microbial Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diterpenoids from Euphorbia neriifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Lathyrane Diterpenoids from Euphorbia lathyris: A Technical Guide for Researchers

This guide provides an in-depth exploration of the diverse biological activities of lathyrane diterpenoids derived from Euphorbia lathyris. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticancer, multidrug resistance (MDR) reversal, anti-inflammatory, and antiviral properties of these fascinating natural products. This document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents a consolidated view of the current scientific knowledge to facilitate further research and development.

Introduction: The Unique Chemistry of Euphorbia lathyris

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a species of flowering plant in the Euphorbiaceae family. It has been used in traditional medicine for various ailments, and modern phytochemical investigations have revealed a rich source of structurally diverse secondary metabolites. Among these, the lathyrane-type diterpenoids are of significant interest due to their complex chemical structures and potent biological activities.[1]

Lathyrane diterpenoids are characterized by a highly oxygenated tricyclic carbon skeleton, typically a 5/11/3-membered ring system.[1] The structural diversity within this class of compounds arises from variations in the oxygenation pattern, the nature and position of acyl groups, and the stereochemistry of the molecule.[2] These structural nuances are critical determinants of their biological function. The seeds of Euphorbia lathyris are a particularly rich source of these compounds.[2][3]

Isolation and Purification of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

The isolation of lathyrane diterpenoids is a multi-step process that leverages their physicochemical properties. A typical workflow involves extraction, fractionation, and chromatographic separation. The causality behind this experimental choice lies in the need to systematically separate a complex mixture of compounds based on their polarity and size.

A detailed protocol for the isolation and purification is provided in the Experimental Protocols section.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Lathyrane diterpenoids from E. lathyris have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] Their anticancer activity is often attributed to the induction of apoptosis, a form of programmed cell death, and interference with critical cellular machinery like the microtubule network.[1][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer mechanism of lathyrane diterpenoids is multifaceted. Some compounds, such as Euphorbia factor L28, have shown potent cytotoxicity against renal (786-0) and liver (HepG2) cancer cell lines.[4] The mode of action for several lathyrane diterpenoids involves the induction of apoptosis through the mitochondrial pathway.[1] This is characterized by changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

Furthermore, certain lathyrane diterpenoids have been found to target β-tubulin, a key component of microtubules.[5] By binding to β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6] This mechanism is reminiscent of the action of established anticancer drugs like paclitaxel.

Quantitative Data: Cytotoxic Potency

The cytotoxic activity of lathyrane diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Euphorbia factor L₂₈ | 786-0 (Renal) | 9.43 | [4] |

| Euphorbia factor L₂₈ | HepG2 (Liver) | 13.22 | [4] |

| Euphlathin A | HTS (Hypertrophic Scar) | 6.33 | [6][8] |

| Euphorbia factor L₂b | U937 (Leukemia) | 0.87 | [2][9] |

| Compound 2 (secolathyrane) | U937 (Leukemia) | 22.18 | [6][10] |

| Compound 3 (secolathyrane) | U937 (Leukemia) | 25.41 | [6][10] |

| Euphorbia Factor L₁₂ | C6 (Glioma) | >36.2 | [11] |

| Euphorbia Factor L₁₂ | MCF-7 (Breast) | 12.4 | [11] |

| Compound 13 from E. lathyris | HCT116 (Colon) | 6.44 | [12] |

| Compound 13 from E. lathyris | MCF-7 (Breast) | 8.43 | [12] |

| Compound 13 from E. lathyris | 786-0 (Renal) | 15.3 | [12] |

| Compound 13 from E. lathyris | HepG2 (Liver) | 9.32 | [12] |

Reversing Multidrug Resistance: A Key to Effective Chemotherapy

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[5] Lathyrane diterpenoids from E. lathyris have emerged as promising MDR modulators, capable of reversing this resistance.[5][13]

Mechanism of Action: Inhibiting the Efflux Pump

Lathyrane diterpenoids can inhibit the function of P-gp through several mechanisms. They can act as competitive inhibitors, binding to the same site as the anticancer drugs, or as non-competitive inhibitors, binding to an allosteric site and inducing a conformational change that impairs the pump's function.[1] Some lathyrane diterpenoids may also interfere with the ATP hydrolysis that powers the efflux activity of P-gp. By inhibiting P-gp, these compounds increase the intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects in resistant cancer cells.

Quantitative Data: MDR Reversal Potency

The ability of lathyrane diterpenoids to reverse MDR is often expressed as a reversal fold or an EC₅₀ value, which is the concentration of the compound that produces 50% of the maximum possible effect.

| Compound | Resistant Cell Line | Reversal Fold | Reference |

| Compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23 | HepG2/ADR | 10.05–448.39 | |

| Euphorantester B | MCF-7/ADR | Comparable to Verapamil | [14] |

| 15 lathyrane diterpenoids | MCF-7/ADR | 1.12-13.15 | [14] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Lathyrane diterpenoids from E. lathyris have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[7][15][16][17]

Mechanism of Action: Targeting the NF-κB Pathway

The anti-inflammatory effects of lathyrane diterpenoids are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines (e.g., IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lathyrane diterpenoids can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[15][16]

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of lathyrane diterpenoids is often assessed by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, with the potency expressed as IC₅₀ values.

| Compound | IC₅₀ for NO Inhibition (µM) | Reference |

| Compound 1 from E. lathyris | 3.0 ± 1.1 | [7][15] |

| Compounds 1-3, 7, 9, 11, 13, 14, 16 from E. lathyris | 2.6–26.0 | [15][18] |

| 18 lathyrane-type diterpenoids from E. lathyris | 11.2 - 52.2 | [17] |

| Compound 8 from E. prolifera | 3.95 ± 0.49 | [19] |

| Jolkinolide B | 3.84 ± 0.25 | [19] |

| Wallkaurane A | 4.21 | [16] |

| Compound 8d (hybrid) | 0.91 ± 1.38 | [20] |

| Compound 8d1 (hybrid) | 1.55 ± 0.68 | [20] |

Antiviral Activity: A Potential New Frontier

While less explored than their other biological activities, some lathyrane diterpenoids have shown promise as antiviral agents.[5] The antiviral potential of these compounds warrants further investigation, especially in the context of emerging viral threats.

Mechanism of Action: Early Insights

The precise mechanisms of antiviral action for lathyrane diterpenoids are still being elucidated. However, initial studies suggest that they may interfere with various stages of the viral life cycle, such as viral entry, replication, or the release of new viral particles. A common method to assess antiviral activity is the plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are designed to be self-validating, with clear endpoints and controls.

6.1. Isolation and Purification of Lathyrane Diterpenoids

This protocol describes a general procedure for the isolation and purification of lathyrane diterpenoids from the seeds of Euphorbia lathyris.[2][3]

-

Extraction:

-

Air-dry and powder the seeds of Euphorbia lathyris.

-

Extract the powdered seeds with 95% ethanol at room temperature with agitation for 24-48 hours. Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The causality for this step is to separate compounds based on their polarity, with lathyrane diterpenoids typically concentrating in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing lathyrane diterpenoids.

-

-

Further Purification:

-

Pool the fractions containing the desired compounds and subject them to further purification using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate individual lathyrane diterpenoids.

-

6.2. MTT Cytotoxicity Assay

This colorimetric assay measures cell viability and is a standard method for assessing the cytotoxic effects of natural products.[21][22]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the isolated lathyrane diterpenoids in culture medium.

-

Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 4 hours at 37°C. The causality here is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

6.3. Rhodamine 123 Efflux Assay for MDR Reversal

This assay assesses the ability of compounds to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.

-

Cell Seeding and Treatment:

-

Seed MDR cancer cells (e.g., MCF-7/ADR) and their parental sensitive cells (e.g., MCF-7) in a 24-well plate.

-

Once confluent, treat the cells with various concentrations of the lathyrane diterpenoids for 1-2 hours. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

-

Rhodamine 123 Loading:

-

Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 30-60 minutes at 37°C.

-

-

Efflux and Measurement:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Add fresh medium (with or without the test compounds) and incubate for another 30-60 minutes to allow for efflux.

-

Wash the cells again with ice-cold PBS.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader or analyze the cells by flow cytometry.

-

-

Data Analysis:

-

An increase in intracellular rhodamine 123 fluorescence in the presence of the lathyrane diterpenoid indicates inhibition of P-gp-mediated efflux.

-

6.4. Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[15][16]

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the lathyrane diterpenoids for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

-

Incubate the plate for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

-

The causality is that the Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

6.5. Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.[23][24][25][26]

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in a 6-well plate.

-

-

Viral Infection and Compound Treatment:

-

Infect the cell monolayer with a known titer of the virus for 1 hour.

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the lathyrane diterpenoid.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for 2-3 days to allow for plaque formation. The semi-solid overlay restricts viral spread to adjacent cells, resulting in localized areas of cell death (plaques).

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Stain the cells with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion and Future Directions

The lathyrane diterpenoids from Euphorbia lathyris represent a promising class of natural products with a wide spectrum of biological activities. Their potent anticancer, MDR reversal, and anti-inflammatory properties, coupled with their unique and complex chemical structures, make them attractive lead compounds for drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of these remarkable molecules.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lathyrane scaffold to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety: Evaluation of the most promising compounds in animal models of cancer, inflammation, and viral infections to assess their therapeutic potential and safety profiles.

-

Target Identification and Validation: Further elucidation of the specific molecular targets and signaling pathways modulated by lathyrane diterpenoids to gain a deeper understanding of their mechanisms of action.

-

Synergistic Combinations: Investigating the potential of lathyrane diterpenoids to enhance the efficacy of existing chemotherapeutic agents and anti-inflammatory drugs.

By continuing to unravel the complexities of lathyrane diterpenoid biology, the scientific community can unlock their full potential for the development of novel and effective therapies for a range of human diseases.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lathyrane diterpenoids from Euphorbia lathyris induce cell-cycle arrest and apoptosis in human hypertrophic scar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lathyrane-type diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. scienceopen.com [scienceopen.com]

- 20. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Item - Plaque reduction assay of compound 1 against influenza viruses. - Public Library of Science - Figshare [plos.figshare.com]

- 24. researchgate.net [researchgate.net]

- 25. Influenza virus plaque assay [protocols.io]

- 26. mdpi.com [mdpi.com]

The Core Mechanism of Euphorbiasteroid Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Euphorbiasteroids, a class of diterpenoids derived from plants of the Euphorbia genus, have emerged as promising candidates in oncology research due to their potent cytotoxic effects against a spectrum of cancer cell lines.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of euphorbiasteroids. We will dissect the key signaling pathways modulated by these compounds, detail the cellular consequences, including apoptosis, autophagy, and cell cycle arrest, and provide validated experimental protocols for investigating these phenomena. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of euphorbiasteroids.

Introduction: The Therapeutic Promise of Euphorbiasteroids

Natural products have historically been a rich source of novel therapeutic agents, with a significant number of anticancer drugs originating from plant-derived compounds.[2] The Euphorbiaceae family, in particular, is a vast reservoir of bioactive molecules, including a diverse group of diterpenoids known as euphorbiasteroids.[3] These compounds, characterized by their complex carbon skeletons, have demonstrated significant cytotoxic and antiproliferative activities in preclinical studies.[1] Euphorbiasteroid (EPBS), a lathyrane-type diterpene extracted from Euphorbia lathyris, is a prominent member of this class and has been the subject of intensive investigation.[4] This guide will focus primarily on the mechanisms elucidated for EPBS and related compounds as a paradigm for understanding the broader class.

The rationale for focusing on euphorbiasteroids stems from their multi-targeted approach to inhibiting cancer cell growth. Unlike therapies that target a single protein, euphorbiasteroids appear to modulate multiple, often interconnected, signaling pathways crucial for tumor progression and survival. This pleiotropic activity may offer an advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance.

Core Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

Euphorbiasteroids exert their anticancer effects through a sophisticated interplay of signaling pathway modulation, leading to distinct cellular outcomes. The primary mechanisms identified to date include the induction of programmed cell death (apoptosis), the initiation of cellular recycling and degradation (autophagy), and the halting of cellular proliferation (cell cycle arrest).

Induction of Apoptosis: Orchestrating Programmed Cell Death

Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Euphorbiasteroids have been shown to be potent inducers of apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

2.1.1. The Intrinsic Pathway: Mitochondrial-Mediated Apoptosis

A key mechanism of this compound-induced apoptosis involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[6] Euphorbiasteroids have been observed to upregulate the expression of pro-apoptotic proteins such as Bax and Bak, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, an initiator caspase.[5] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][6]

2.1.2. The Extrinsic Pathway: Fas/FasL Signaling

In addition to the intrinsic pathway, some studies suggest that euphorbiasteroids can also engage the extrinsic apoptotic pathway. This is exemplified by the upregulation of the Fas/FasL system.[2] The binding of Fas ligand (FasL) to its receptor, Fas (also known as CD95), triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8 to form the death-inducing signaling complex (DISC). This proximity-induced dimerization leads to the auto-activation of caspase-8, another initiator caspase, which can then directly activate effector caspases or cleave Bid to tBid, thereby amplifying the apoptotic signal through the mitochondrial pathway.[5]

Autophagy: A Double-Edged Sword in Cancer Therapy

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis.[8] In the context of cancer, autophagy can have a dual role, either promoting cell survival under stress or inducing a form of programmed cell death known as autophagic cell death.[4] Euphorbiasteroids have been shown to induce autophagy in cancer cells, and this process appears to contribute to their cytotoxic effects.[4]

The induction of autophagy by euphorbiasteroids is often linked to the generation of reactive oxygen species (ROS).[4] Increased ROS levels can trigger the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material.[9] This process is regulated by a series of autophagy-related genes (Atgs). A key event is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[9] The accumulation of LC3-II is a hallmark of autophagy induction. While autophagy can initially be a pro-survival mechanism, excessive or sustained autophagy can lead to cell death.[10] In the case of this compound treatment, the induction of autophagy appears to be a cytotoxic rather than a cytoprotective response in several cancer cell types.[11]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a defining feature of cancer. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a common event in tumorigenesis. Euphorbiasteroids have been demonstrated to induce cell cycle arrest, primarily at the G0/G1 and sub-G1 phases, thereby preventing cancer cells from replicating their DNA and dividing.[4][12]

The arrest at the G0/G1 checkpoint is often mediated by the downregulation of key cell cycle regulatory proteins, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).[13] These proteins are crucial for the progression from the G1 phase to the S phase of the cell cycle.[14] The accumulation of cells in the sub-G1 phase is indicative of apoptotic cell death, as it represents cells with fragmented DNA.[4]

Key Signaling Pathways Targeted by Euphorbiasteroids

The diverse cellular effects of euphorbiasteroids are a direct consequence of their ability to modulate critical signaling pathways that are frequently hyperactivated in cancer.

The EGFR/Wnt/β-catenin Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin signaling pathways are pivotal in regulating cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers, including non-small-cell lung carcinoma (NSCLC).[2] this compound has been shown to effectively abrogate the activity of both pathways.[2]

EPBS suppresses the expression of EGFR, Wnt3a, and the Wnt receptor Frizzled-1 (FZD-1).[2] This leads to a reduction in the levels of β-catenin, a key downstream effector of the Wnt pathway.[2] The degradation of β-catenin is promoted by the activation of Glycogen Synthase Kinase 3β (GSK-3β).[2] EPBS achieves this by decreasing the inhibitory phosphorylation of GSK-3β at serine 9 and increasing its activating phosphorylation at tyrosine 216.[2] The activated GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents the nuclear translocation of β-catenin and the transcription of its target genes, which are involved in cell proliferation and survival.

The SHP-1/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[4] Constitutive activation of STAT3 is observed in a wide range of human cancers, including hepatocellular carcinoma (HCC).[4] this compound has been identified as a potent inhibitor of STAT3 signaling.[4]

EPBS suppresses both constitutive and inducible STAT3 activation.[4] This is achieved, in part, through the upregulation of SH2 domain-containing protein tyrosine phosphatase 1 (SHP-1), a negative regulator of STAT3.[4] SHP-1 dephosphorylates and inactivates STAT3. Furthermore, EPBS promotes the generation of ROS, which can also contribute to the inhibition of STAT3 signaling.[4] The downregulation of STAT3 activity leads to the decreased expression of its target genes, including anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin) and cell cycle regulators (cyclin D1), thereby promoting apoptosis and cell cycle arrest.[4]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of euphorbiasteroids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and related compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound (EPBS) | A549 (NSCLC) | ~50 | [2] |

| This compound (EPBS) | PC-9 (NSCLC) | >150 | [2] |

| This compound (EPBS) | HCCLM3 (Hepatocellular Carcinoma) | ~50 (viability reduced to ~40% at 100 µM) | [4] |

| Euphorbia Factor L3 | A549 (NSCLC) | 34.04 ± 3.99 | [7] |

| Euphol | Esophageal Squamous Cell Carcinoma | 11.08 | [15] |

| Euphol | Pancreatic Carcinoma | 6.84 | [15] |

| Extracts of Euphorbia hierosolymitana | PANC-1 (Pancreatic) | 60.1 ± 10.1 µg/mL | [16] |

| Extracts of Euphorbia hierosolymitana | DLD-1 (Colorectal) | 64.3 ± 17.5 µg/mL | [16] |

| Extracts of Euphorbia hierosolymitana | A549 (NSCLC) | 71.9 ± 9.8 µg/mL | [16] |

Experimental Protocols for Mechanistic Studies

To facilitate further research into the anticancer mechanisms of euphorbiasteroids, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both treated and untreated (control) cells.

-

Washing: Wash the cells with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Protein Expression Analysis: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel (SDS-PAGE).[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[21]

Conclusion and Future Directions

Euphorbiasteroids represent a compelling class of natural products with significant potential for development as anticancer agents. Their ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of key oncogenic signaling pathways, such as EGFR/Wnt/β-catenin and SHP-1/STAT3, underscores their multifaceted mechanism of action. The provided experimental protocols offer a robust framework for further elucidating the intricate details of their anticancer effects.

Future research should focus on several key areas. In vivo studies are crucial to validate the preclinical efficacy and assess the safety profile of euphorbiasteroids. The identification and optimization of lead compounds with improved potency and pharmacokinetic properties will be essential for their clinical translation. Furthermore, exploring the potential of euphorbiasteroids in combination with existing chemotherapies or targeted agents may reveal synergistic interactions and provide new avenues for overcoming drug resistance. A deeper understanding of their molecular targets and the interplay between the various signaling pathways they modulate will undoubtedly pave the way for the rational design of novel and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Abrogates EGFR and Wnt/β-Catenin Signaling in Non-Small-Cell Lung Cancer Cells to Impart Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of autophagy and relevant small-molecule compounds for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy in cancer: moving from understanding mechanism to improving therapy responses in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting autophagy potentiates the antitumor efficacy of Euphorbia royleana for canine mammary gland tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. atcc.org [atcc.org]

- 18. bosterbio.com [bosterbio.com]

- 19. medium.com [medium.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. CST | Cell Signaling Technology [cellsignal.com]

Modulating Oncogenic Crosstalk: A Technical Guide to Euphorbiasteroid's Interplay with EGFR and Wnt/β-Catenin Signaling

Introduction: The Therapeutic Potential of Lathyrane Diterpenoids

The Euphorbiaceae family of plants is a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, the lathyrane-type diterpenoids have garnered significant attention for their wide range of pharmacological properties, including anti-inflammatory, antiviral, and cytotoxic activities against various cancer cell lines.[2][3][4] Euphorbiasteroid (EPBS), a prominent member of this class, has emerged as a compound of interest for its potential to modulate key oncogenic signaling pathways.[5][6] This guide provides an in-depth technical exploration of this compound's mechanism of action, specifically focusing on its modulation of the Epidermal Growth Factor Receptor (EGFR) and the Wnt/β-catenin signaling cascades, two pathways frequently dysregulated in cancer.[7][8] We will delve into the molecular intricacies of this modulation and provide detailed, field-proven protocols for its investigation.

The Intertwined Pathways of EGFR and Wnt/β-Catenin in Oncogenesis

The EGFR and Wnt/β-catenin signaling pathways are critical regulators of cellular processes such as proliferation, differentiation, and survival.[9][10] Their aberrant activation is a hallmark of many cancers, and a growing body of evidence points to a significant crosstalk between them, contributing to tumor progression and therapeutic resistance.[7][8]

EGFR Signaling: A Master Regulator of Cell Growth

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon ligand binding, dimerizes and undergoes autophosphorylation.[11] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MAPK and PI3K/AKT pathways, which ultimately regulate gene expression related to cell growth and survival.[11] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in numerous malignancies, including non-small-cell lung cancer (NSCLC).[9]

Wnt/β-catenin Signaling: A Pivotal Pathway in Development and Disease

The canonical Wnt/β-catenin pathway is central to embryonic development and adult tissue homeostasis.[10] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10] Wnt ligand binding to its receptor, Frizzled (FZD), and co-receptor LRP5/6 leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[10]

This compound's Dual Inhibitory Action on EGFR and Wnt/β-catenin Signaling

Recent research has illuminated the ability of this compound to concomitantly abrogate both the EGFR and Wnt/β-catenin signaling pathways, particularly in non-small-cell lung cancer (NSCLC) cells. This dual-pronged attack highlights its therapeutic potential.

Mechanism of Action: A Step-by-Step Elucidation

Studies in NSCLC cell lines, such as A549 (wild-type EGFR) and PC-9 (mutant EGFR), have demonstrated that this compound exhibits preferential cytotoxicity towards cells with wild-type EGFR. The molecular mechanism underpinning this anticancer activity involves a coordinated suppression of both pathways:

-

Downregulation of Key Pathway Components: this compound treatment leads to a dose-dependent decrease in the expression of EGFR, Wnt3a, β-catenin, and the Frizzled-1 (FZD-1) receptor.

-

Activation of GSK-3β and Subsequent β-catenin Degradation: A critical event in this compound's mechanism is the activation of GSK-3β. This is evidenced by a reduction in the inhibitory phosphorylation of GSK-3β at the Serine 9 residue (p-GSK-3βS9) and a concurrent increase in its activating phosphorylation at Tyrosine 216 (p-GSK-3βY216).

-

Upregulation of β-TrCP: The activation of GSK-3β is paralleled by an increase in the levels of β-TrCP, an E3 ubiquitin ligase that recognizes and targets phosphorylated β-catenin for proteasomal degradation.

-

Inhibition of β-catenin Nuclear Translocation: The net effect of GSK-3β activation and subsequent β-catenin degradation is a significant reduction in the nuclear pool of β-catenin, thereby preventing the transcription of its target genes.

-

Reversal of LiCl-induced Wnt Activation: The role of GSK-3β in this compound's activity is further substantiated by experiments using Lithium Chloride (LiCl), a known inhibitor of GSK-3β. This compound effectively reverses the LiCl-induced increase in p-GSK-3βS9 and the nuclear accumulation of β-catenin.

-

EGFR-Dependence of Wnt/β-catenin Modulation: Crucially, the modulation of the Wnt/β-catenin pathway by this compound is linked to its effect on EGFR. Forced expression of EGFR in NSCLC cells leads to an increase in Wnt3a, β-catenin, and FZD-1 levels, an effect that is counteracted by this compound treatment. Conversely, depletion of EGFR results in a decrease in these Wnt pathway components, an effect that is further enhanced by this compound.

Visualizing the Molecular Interactions

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical EGFR and Wnt/β-catenin signaling pathways and the points of intervention by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. This compound reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convergence between Wnt-β-catenin and EGFR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Convergence between Wnt-β-catenin and EGFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Understanding on EGFR and Wnt/β-Catenin Signaling in Glioma and Their Possible Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Euphorbiasteroid: A Novel Inhibitor of STAT3 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node frequently hyperactivated in a wide array of human cancers, driving tumor proliferation, survival, metastasis, and immune evasion. Its role as a key oncogenic driver has positioned it as a high-priority target for therapeutic intervention. This technical guide provides a comprehensive overview of Euphorbiasteroid, a natural lathyrane-type diterpene, as a potent and specific inhibitor of the STAT3 signaling pathway. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present its therapeutic potential as an anti-cancer agent. This guide is intended to equip researchers and drug development professionals with the essential knowledge and methodologies to investigate and harness the therapeutic promise of this compound.

Introduction: The Rationale for Targeting STAT3 in Oncology

The STAT3 protein, a member of the Signal Transducer and Activator of Transcription family, is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating the expression of genes involved in fundamental cellular processes.[1][2] In normal physiological contexts, STAT3 activation is a transient and tightly regulated process. However, in a broad spectrum of malignancies, including but not limited to breast, lung, pancreatic, and liver cancers, STAT3 is constitutively phosphorylated and activated.[1][2]

This aberrant, persistent activation of STAT3 is a key driver of tumorigenesis. Once phosphorylated on tyrosine 705 (p-STAT3), STAT3 monomers dimerize, translocate to the nucleus, and bind to the promoters of target genes. These target genes encode for proteins that promote cell cycle progression (e.g., Cyclin D1), inhibit apoptosis (e.g., Bcl-2, Bcl-xL, Survivin), and facilitate metastasis and angiogenesis.[1][3][4][5] Consequently, the inhibition of the STAT3 signaling pathway has emerged as a highly attractive strategy for the development of novel cancer therapeutics.

This compound, a natural compound extracted from Euphorbia lathyris, has been identified as a promising inhibitor of this critical oncogenic pathway.[1][2] This guide will provide a detailed exploration of its mechanism and the experimental framework for its scientific investigation.

The Molecular Mechanism of this compound-Mediated STAT3 Inhibition

This compound exerts its inhibitory effect on the STAT3 signaling pathway through a multi-faceted mechanism, primarily centered on the upregulation of the protein tyrosine phosphatase SHP-1.

Upregulation of SHP-1: The Primary Mode of Action

The core mechanism by which this compound inhibits STAT3 signaling is through the induction of SHP-1 (Src homology region 2 domain-containing phosphatase-1) expression at both the mRNA and protein levels.[1][2] SHP-1 is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator of the JAK/STAT pathway.[1] It directly dephosphorylates STAT3 at the critical tyrosine 705 residue, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[1][2]

Experimental evidence demonstrates a dose-dependent increase in SHP-1 protein expression in cancer cells treated with this compound.[1] Crucially, the knockdown of SHP-1 using siRNA abrogates the inhibitory effect of this compound on STAT3 phosphorylation, confirming that SHP-1 is a key mediator of its action.[1][2]

Downstream Consequences of STAT3 Inhibition

By effectively blocking STAT3 signaling, this compound triggers a cascade of anti-cancer effects:

-

Induction of Apoptosis: Inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin.[1][6] This shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells. This is evidenced by the increased cleavage of PARP and caspase-3 in this compound-treated cells.[1]

-

Induction of Autophagy: Beyond apoptosis, this compound has also been shown to induce autophagy in hepatocellular carcinoma cells.[1][2] This is characterized by the increased expression of autophagy-related proteins like LC3 and Atg7.[1]

-

Suppression of Constitutive and Inducible STAT3 Activation: this compound effectively suppresses both the constitutive STAT3 phosphorylation found in many cancer cell lines and the inducible activation of STAT3 by cytokines such as Interleukin-6 (IL-6).[1][2]

The following diagram illustrates the mechanism of action of this compound:

Caption: Mechanism of this compound as a STAT3 inhibitor.

Data Presentation: The Anti-Cancer Efficacy of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in various cancer cell lines. The following table summarizes the cytotoxic effects of this compound on different cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| HCCLM3 | Hepatocellular Carcinoma | MTT Assay | 50 | Significant suppression of cell viability | [1] |

| Hep3B | Hepatocellular Carcinoma | MTT Assay | 50 | Significant suppression of cell viability | [1] |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | 30, 50, 100, 150 | Dose-dependent decrease in cell viability (63%, 49%, 42%, 36% respectively) | [7] |

| PC-9 | Non-Small Cell Lung Cancer | MTT Assay | 30, 50, 100, 150 | Less pronounced decrease in cell viability (89%, 80%, 79%, 77% respectively) | [7] |

Experimental Protocols: A Guide to Investigating this compound

To facilitate further research into this compound, this section provides detailed, step-by-step protocols for key experiments used to characterize its activity as a STAT3 inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCCLM3, A549)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for STAT3 Phosphorylation and SHP-1 Expression

This protocol is used to determine the effect of this compound on the protein levels of p-STAT3, total STAT3, and SHP-1.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-SHP-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

Cancer cell lines

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with this compound.

-

If studying inducible STAT3 activation, stimulate the cells with a cytokine like IL-6.

-

After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This assay determines the effect of this compound on the DNA-binding activity of STAT3.

Materials:

-

Nuclear extraction kit

-

Biotin-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site

-

Unlabeled ("cold") probe

-

Poly(dI-dC)

-

EMSA binding buffer

-

Native polyacrylamide gel

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and prepare nuclear extracts.

-

Incubate the nuclear extracts with the biotin-labeled STAT3 probe in the presence of poly(dI-dC) in EMSA binding buffer.

-

For competition experiments, add an excess of unlabeled probe to a separate reaction.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

The following diagram outlines the general workflow for evaluating a STAT3 inhibitor:

Caption: General workflow for characterizing a STAT3 inhibitor.

Therapeutic Potential and Future Directions

This compound has demonstrated significant anti-cancer activity in preclinical models by targeting the STAT3 signaling pathway.[1][7] Its ability to induce both apoptosis and autophagy suggests it may be effective against tumors that are resistant to conventional therapies that primarily induce apoptosis.[1] Furthermore, its efficacy in suppressing both constitutive and cytokine-induced STAT3 activation highlights its potential for broad applicability across various cancer types where STAT3 is a key driver.

Currently, there are no registered clinical trials for this compound, indicating that it is still in the preclinical stage of development.[8] Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various animal models of cancer is a critical next step.[9][10][11]

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.

-

Safety and toxicity studies: Comprehensive toxicological assessments are required to establish a safe therapeutic window.[12][13][14][15]

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

Conclusion

This compound represents a promising natural product-derived inhibitor of the STAT3 signaling pathway. Its well-defined mechanism of action, centered on the upregulation of the tumor suppressor SHP-1, provides a strong rationale for its further development as an anti-cancer therapeutic. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this exciting compound in the fight against cancer. As our understanding of the central role of STAT3 in oncology continues to grow, molecules like this compound will be at the forefront of efforts to develop novel and effective targeted therapies.

References

- 1. This compound Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Abrogates EGFR and Wnt/β-Catenin Signaling in Non-Small-Cell Lung Cancer Cells to Impart Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UCSD Neoplasms Clinical Trials for 2026 — San Diego [clinicaltrials.ucsd.edu]

- 9. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo antitumor activity of Euphorbia lathyris ethanol extract in colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3 signaling blocks obesity-induced mammary hyperplasia in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces neurotoxicity through the FOXO/NF-κB/apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute and subchronic toxicity study of Euphorbia hirta L. methanol extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute toxicity impacts of Euphorbia hirta L extract on behavior, organs body weight index and histopathology of organs of the mice and Artemia salina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute and Subchronic Toxicity Study of Euphorbia hirta L. Methanol Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Euphorbiasteroid Derivatives: A Technical Guide to Mechanistic Elucidation and Preclinical Evaluation

Introduction: Tapping into the Euphorbiaceae Family for Novel Anti-inflammatory Agents

The genus Euphorbia has long been a focal point in the discovery of natural products, owing to the vast structural diversity and potent biological activities of its constituent compounds, particularly diterpenoids.[1][2] Among these, lathyrane-type diterpenoids, a class that includes Euphorbiasteroid and its derivatives, have emerged as promising candidates for anti-inflammatory drug development.[3][4] Chronic inflammation is a key pathological driver in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, creating a pressing need for safer and more targeted alternatives.[4]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the anti-inflammatory effects of this compound derivatives. It synthesizes current knowledge on their mechanisms of action, focusing on key inflammatory signaling pathways, and presents a validated, step-by-step framework for their preclinical evaluation. The protocols described herein are designed to be self-validating, providing a robust system for screening and characterizing novel anti-inflammatory compounds from this promising class of natural products.

Core Mechanisms of Action: Targeting the Master Regulators of Inflammation

This compound derivatives exert their anti-inflammatory effects by modulating critical signaling cascades that orchestrate the inflammatory response. The primary mechanism identified to date is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[5][6] Evidence also suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, although these interactions are less well-characterized for this specific class of compounds.[7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][9]

This compound derivatives have been shown to intervene at key points in this pathway. Studies on lathyrane diterpenoids demonstrate their ability to:

-

Reduce Nitric Oxide (NO) Production: By inhibiting the expression of iNOS, these compounds significantly decrease the production of NO, a potent inflammatory mediator.[6][10]

-

Downregulate Pro-inflammatory Enzymes and Cytokines: They suppress the protein expression of iNOS and COX-2, and reduce the secretion of TNF-α, IL-6, and IL-1β.[6][11]

-

Prevent IκBα Phosphorylation and Degradation: A key mechanistic insight is that these compounds inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[5][6]

-

Block NF-κB Nuclear Translocation: Consequently, the translocation of the active NF-κB p65 subunit to the nucleus is inhibited, preventing the transcription of its target genes.[5]

Potential Modulation of MAPK and JAK/STAT Pathways